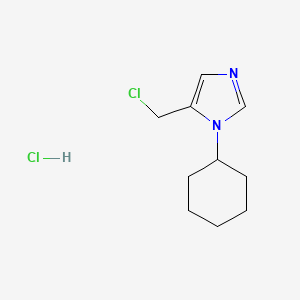

5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride

Description

5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride (empirical formula: C₁₀H₁₆Cl₂N₂, molecular weight: 235.15 g/mol) is a substituted imidazole derivative characterized by a cyclohexyl group at the N1 position and a chloromethyl substituent at the C5 position of the imidazole ring. This compound is listed under AldrichCPR with product number CBR00849 .

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclohexylimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2.ClH/c11-6-10-7-12-8-13(10)9-4-2-1-3-5-9;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHZJQNETHIJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC=C2CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride typically involves the reaction of 1-cyclohexyl-1H-imidazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction Reactions: Reduction of the imidazole ring can lead to the formation of saturated imidazoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of imidazoline derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its chloromethyl group allows for nucleophilic substitution reactions, making it a versatile building block for creating more complex molecules. This property is particularly valuable in developing pharmaceuticals and agrochemicals.

Synthesis Pathway

The synthesis typically involves chloromethylation of 1-cyclohexyl-1H-imidazole using chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. The reaction is performed under controlled conditions to ensure high yields and purity .

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is utilized to explore enzyme mechanisms and protein interactions. It can act as a precursor for synthesizing enzyme inhibitors, which are essential for studying biochemical pathways and developing therapeutic agents.

Potential Therapeutic Applications

Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Its derivatives are being investigated for activity against various pathogens, highlighting its significance in medicinal chemistry .

Industrial Applications

Production of Specialty Chemicals

This compound finds applications in the production of specialty chemicals, coatings, and polymers due to its stability and reactivity. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes can be exploited to modify material properties or enhance performance in industrial processes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects: Bulky groups like cyclohexyl (target compound) or benzyl reduce solubility in polar solvents but may improve lipid membrane permeability. Smaller groups like methoxyethyl enhance hydrophilicity.

- Thermal Stability: Aromatic nitro derivatives (e.g., compound from ) exhibit higher melting points (>120°C) due to strong intermolecular interactions .

- Reactivity: Chloromethyl groups enable nucleophilic substitutions, making these compounds versatile intermediates. For example, describes the use of a related chloromethyl-imidazole in nucleophilic additions with indole derivatives .

Biological Activity

5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a chloromethyl group and a cyclohexyl moiety, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that imidazole compounds can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines, indicating their potential effectiveness as anticancer agents .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast) | TBD |

| 4-(1H-benzo[d]imidazol-2-yl) | U87 (glioblastoma) | 45.2 |

| 4-(6-chloro-1H-benzo[d]imidazol-2-yl) | A549 (lung) | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes and receptors. The chloromethyl group may facilitate binding to these targets through non-covalent interactions, including hydrogen bonding and hydrophobic interactions .

Pharmacological Studies

Pharmacological evaluations have shown that imidazole derivatives can act as neuropeptide Y receptor antagonists, which may have implications for treating conditions such as obesity and anxiety disorders. In particular, studies have demonstrated that certain imidazole compounds exhibit high binding affinity and selectivity for neuropeptide receptors .

Table 2: Receptor Binding Affinities

| Compound | Receptor Type | K(i) (nM) |

|---|---|---|

| This compound | Neuropeptide Y Y5 | TBD |

| Substituted imidazoles | Neuropeptide Y Y5 | 3 |

Case Studies

Several case studies have explored the biological activity of imidazole derivatives, emphasizing their therapeutic potential. For example, a study focused on the synthesis and evaluation of various substituted imidazoles found that certain modifications significantly enhanced anticancer activity and selectivity against tumor cells while minimizing toxicity to normal cells .

Q & A

Q. What are the common synthetic routes for 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and cyclization is a viable route (analogous to methods for similar imidazole derivatives) . Key parameters include:

- Temperature : Mild conditions (20–60°C) minimize side reactions.

- Catalysts : Nickel or palladium catalysts enhance regioselectivity.

- pH Control : Maintain neutral to slightly acidic conditions to stabilize intermediates.

Contradictions in yield data often arise from impurities in starting materials or inconsistent catalyst activation. Purity is verified via HPLC (≥95%) and NMR spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store below 4°C in airtight, light-resistant containers to prevent hydrolysis of the chloromethyl group .

- Safety Protocols : Use chemical-resistant gloves (tested to EN 374 standards) and respiratory protection in poorly ventilated areas. Avoid heat sources (P210) and ensure spill kits are available for chlorinated byproducts .

- Disposal : Follow EPA guidelines for chlorinated waste, including neutralization with sodium bicarbonate before incineration .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

- Methodological Answer :

- Primary Methods :

- NMR : Confirm substitution patterns (e.g., cyclohexyl proton integration at δ 1.2–2.1 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]+ at 231.1).

- Contradiction Resolution : Discrepancies in purity assessments (e.g., HPLC vs. NMR) require cross-validation with elemental analysis or X-ray crystallography .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Design : Tools like ICReDD’s reaction path search narrow experimental conditions by simulating tautomerization and cyclization steps .

- Catalyst Screening : Machine learning models (e.g., Template_relevance Reaxys) identify optimal ligands for nickel-catalyzed steps, reducing trial-and-error experimentation .

Q. What strategies mitigate environmental and biological risks during large-scale synthesis?

- Methodological Answer :

- Green Chemistry : Replace chlorinated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce aquatic toxicity (H400) .

- Byproduct Management : Install scrubbers to capture HCl gas emissions and use membrane technologies (e.g., nanofiltration) to recover unreacted precursors .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s reactivity in pharmaceutical applications?

- Methodological Answer :

- Case Study : Replacing the cyclohexyl group with a morpholine moiety increases water solubility but reduces electrophilicity at the chloromethyl site.

- Experimental Validation :

- Kinetic Studies : Monitor substitution rates with nucleophiles (e.g., thiols) under varying pH.

- Biological Assays : Test antimicrobial activity against Gram-positive bacteria to correlate structure-function relationships .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Root Causes : Polymorphism, residual solvents, or stereochemical variations.

- Resolution Workflow :

Repeat synthesis under anhydrous conditions (to exclude hydrate formation).

Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions.

Compare with literature data from peer-reviewed sources (e.g., PubChem, ECHA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.